molecular formula C14H10BrClO3 B3002943 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid CAS No. 1275449-85-8

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid

Cat. No.: B3002943
CAS No.: 1275449-85-8
M. Wt: 341.59
InChI Key: GYPAJNDQPKEBOX-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid is an organic compound with the molecular formula C14H10BrClO3 It is characterized by the presence of a bromophenyl group, a methoxy group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid typically involves the reaction of 3-bromophenol with 3-chlorobenzoic acid under specific conditions. One common method is the etherification of 3-bromophenol with 3-chlorobenzoic acid using a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-Methoxyphenylboronic acid
  • 3-(3-Bromophenyl)propionic acid

Uniqueness

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid is unique due to the combination of its bromophenyl, methoxy, and chlorobenzoic acid groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAJNDQPKEBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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